biphenyl-4-yl({[(1E)-1-(2-hydroxyphenyl)propylidene]amino}oxy)methanone
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Overview
Description
1-(2-HYDROXYPHENYL)PROPAN-1-ONE O-(BIPHENYL-4-YLCARBONYL)OXIME is a complex organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be various organic substituents. This particular compound features a hydroxyphenyl group and a biphenylcarbonyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-HYDROXYPHENYL)PROPAN-1-ONE O-(BIPHENYL-4-YLCARBONYL)OXIME can be synthesized through a multi-step process involving the following key steps:
Formation of 1-(2-HYDROXYPHENYL)PROPAN-1-ONE: This can be achieved by the Friedel-Crafts acylation of phenol with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxime Formation: The ketone group in 1-(2-HYDROXYPHENYL)PROPAN-1-ONE is converted to an oxime by reacting with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Acylation with Biphenyl-4-Ylcarbonyl Chloride: The oxime is then acylated with biphenyl-4-ylcarbonyl chloride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(2-HYDROXYPHENYL)PROPAN-1-ONE O-(BIPHENYL-4-YLCARBONYL)OXIME undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Conversion of the hydroxy group to a ketone.
Reduction: Conversion of the oxime group to an amine.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
1-(2-HYDROXYPHENYL)PROPAN-1-ONE O-(BIPHENYL-4-YLCARBONYL)OXIME has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-HYDROXYPHENYL)PROPAN-1-ONE O-(BIPHENYL-4-YLCARBONYL)OXIME involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(2-HYDROXYPHENYL)PROPAN-1-ONE: Lacks the biphenylcarbonyl oxime group, making it less complex.
BIPHENYL-4-YLCARBONYL OXIME: Lacks the hydroxyphenylpropanone moiety, resulting in different chemical properties.
Uniqueness: 1-(2-HYDROXYPHENYL)PROPAN-1-ONE O-(BIPHENYL-4-YLCARBONYL)OXIME is unique due to the presence of both the hydroxyphenyl and biphenylcarbonyl oxime groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H19NO3 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
[(E)-1-(2-hydroxyphenyl)propylideneamino] 4-phenylbenzoate |
InChI |
InChI=1S/C22H19NO3/c1-2-20(19-10-6-7-11-21(19)24)23-26-22(25)18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-15,24H,2H2,1H3/b23-20+ |
InChI Key |
GNSCNLFELWNPIU-BSYVCWPDSA-N |
Isomeric SMILES |
CC/C(=N\OC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/C3=CC=CC=C3O |
Canonical SMILES |
CCC(=NOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3O |
Origin of Product |
United States |
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